

Methyl 2-Azidoacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-azidoacetate

Cat. No.: B155556

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-azidoacetate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique combination of an azide moiety and an ester functional group allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, modified amino acids, and bioconjugates. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of **methyl 2-azidoacetate**, tailored for professionals in research and drug development.

Physicochemical Properties

Methyl 2-azidoacetate is a flammable liquid at room temperature.^[1] While a specific melting point is not widely reported in the literature, its liquid state at ambient conditions is well-established. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 2-azidoacetate**

Property	Value	Source
Molecular Formula	$C_3H_5N_3O_2$	[2]
Molecular Weight	115.09 g/mol	[2] [3]
Boiling Point	158 °C	[3]
Density	1.182 g/cm ³	
Refractive Index (n _{20/D})	1.440	[1]
Flash Point	48 °C (118.4 °F)	[4] [5]
Appearance	Slightly yellow oil	[6]
Solubility	Soluble in diethyl ether and methanol. Partitions with water.	[6]

Synthesis

The most common and well-documented method for the synthesis of **methyl 2-azidoacetate** is the nucleophilic substitution of methyl bromoacetate with sodium azide.[\[6\]](#)

Experimental Protocol: Synthesis of Methyl 2-azidoacetate[\[6\]](#)

Materials:

- Methyl bromoacetate
- Sodium azide
- Methanol (MeOH)
- Water (H₂O)
- Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl bromoacetate (1.0 equivalent) in methanol.
- In a separate beaker, prepare a slurry of sodium azide (1.23 equivalents) in water.
- Add the sodium azide slurry to the solution of methyl bromoacetate in one portion. A mild exotherm may be observed.
- Stir the suspension at room temperature for 20 minutes.
- Heat the reaction mixture to a gentle reflux and maintain for 2 hours.
- After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and extract the aqueous layer three more times with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **methyl 2-azidoacetate** as a slightly yellow oil.

Safety Note: This reaction should be performed behind a safety shield due to the potential hazards associated with azides.

Purification

The crude **methyl 2-azidoacetate** obtained from the synthesis is often of sufficient purity for many applications. However, for more demanding applications, further purification can be achieved.

Aqueous Workup

As described in the synthesis protocol, a standard aqueous workup involving partitioning between diethyl ether and water is effective for removing inorganic salts and water-soluble impurities.^[6]

Fractional Distillation

Further purification can be achieved by fractional distillation under reduced pressure. Given its atmospheric boiling point of 158 °C, distillation at a lower pressure is recommended to prevent thermal decomposition.

Flash Column Chromatography

For the removal of non-volatile impurities, flash column chromatography can be employed. While a specific solvent system for **methyl 2-azidoacetate** is not extensively reported, a gradient of ethyl acetate in hexanes is a common starting point for the purification of moderately polar esters.

Chemical Reactivity

The reactivity of **methyl 2-azidoacetate** is dominated by the azide and ester functional groups.

Reactions of the Azide Group

The azide moiety is a versatile functional group that can undergo a variety of transformations:

- 1,3-Dipolar Cycloadditions (Click Chemistry): **Methyl 2-azidoacetate** is a common reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form 1,2,3-triazoles. This "click chemistry" approach is widely used in drug discovery, bioconjugation, and materials science.
- Reduction to Amines: The azide group can be readily reduced to a primary amine using various reducing agents, such as hydrogen sulfide, triphenylphosphine (Staudinger reduction), or catalytic hydrogenation. This provides a convenient route to methyl glycinate and its derivatives.
- Nitrene Formation: Thermal or photochemical decomposition of the azide can lead to the formation of a highly reactive nitrene intermediate, which can undergo various insertion and rearrangement reactions.^[7]

Reactions of the Ester Group

The methyl ester group can undergo typical ester reactions:

- Hydrolysis: Hydrolysis under acidic or basic conditions yields azidoacetic acid.
- Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to form different alkyl 2-azidoacetates.
- Aminolysis: Reaction with amines leads to the formation of 2-azidoacetamides.
- Reduction: Reduction with strong reducing agents like lithium aluminum hydride will yield 2-azidoethanol.

Spectroscopic Data

Table 2: Spectroscopic Data for **Methyl 2-azidoacetate**

Technique	Data	Source
¹ H NMR (500 MHz, acetone-d ₆)	δ 4.04 (s, 2H), 3.77 (s, 3H)	[6]
¹³ C NMR (126 MHz, acetone-d ₆)	δ 169.87, 52.64, 50.47	[6]
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺): 115	[2]
Infrared (neat)	2108 cm ⁻¹ (azide stretch), 1751 cm ⁻¹ (ester carbonyl stretch)	[6]

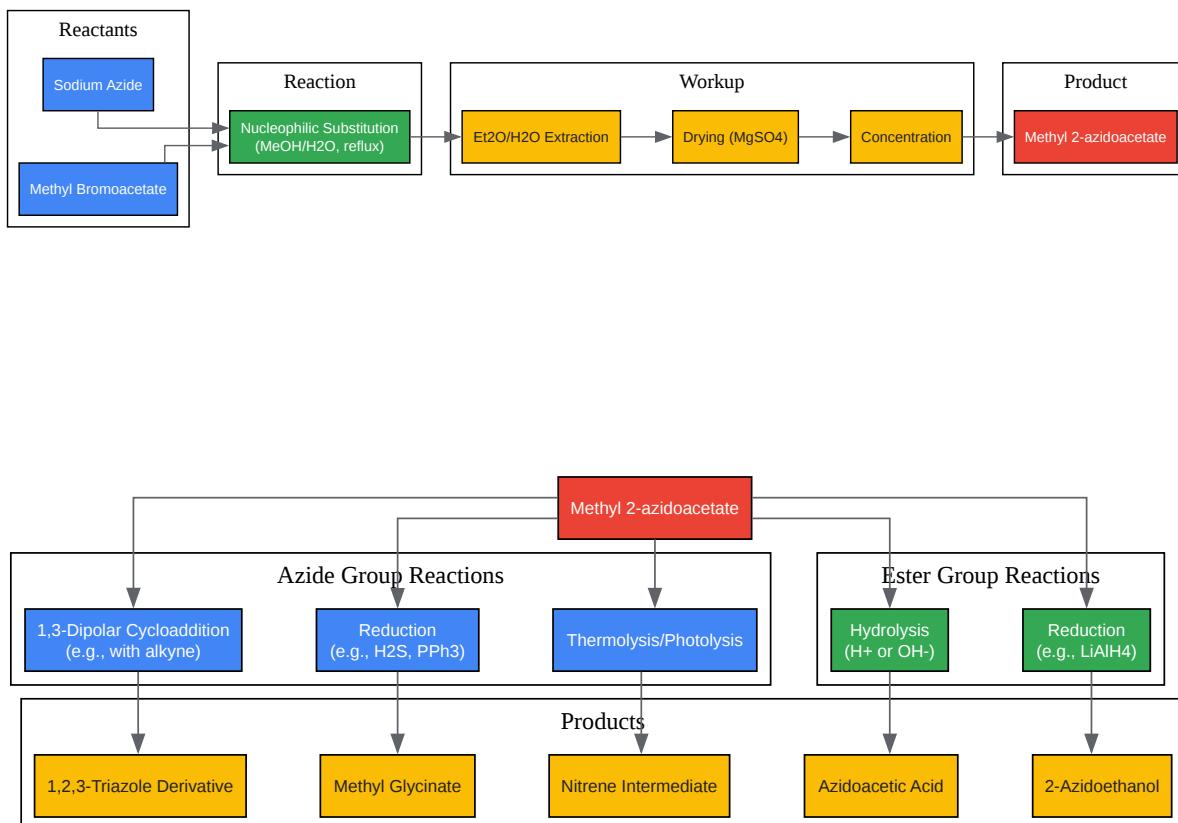
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

- Sample Preparation: Dissolve 5-20 mg of **methyl 2-azidoacetate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d) in a clean, dry NMR tube.
- Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

- Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS) (General Protocol for GC-MS)


- Sample Preparation: Prepare a dilute solution of **methyl 2-azidoacetate** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Injection: Inject a small volume of the sample solution into the gas chromatograph (GC) inlet.
- Separation: The sample is vaporized and separated on a GC column.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Safety and Handling

Methyl 2-azidoacetate is a flammable liquid and should be handled with care in a well-ventilated fume hood.^[5] It is classified as a flammable liquid (Category 3) and causes skin and serious eye irritation.^[5] It may also cause respiratory irritation.^[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its azide functionality, it should be considered potentially explosive and protected from heat, sparks, and open flames.^[5] It is incompatible with strong oxidizing agents, alkali metals, aluminum, and bases.^[5]

Visualizations

Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Methyl 2-azidoacetate | C3H5N3O2 | CID 4020482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl azido acetate | 1816-92-8 | FM12560 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methyl 2-Azidoacetate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155556#physicochemical-properties-of-methyl-2-azidoacetate\]](https://www.benchchem.com/product/b155556#physicochemical-properties-of-methyl-2-azidoacetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com